molecular formula C10H9FN2O B8228399 7-Fluoro-5-methoxyquinolin-3-amine

7-Fluoro-5-methoxyquinolin-3-amine

Cat. No.: B8228399
M. Wt: 192.19 g/mol
InChI Key: FLLSVLZBDRXFFK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-5-methoxyquinolin-3-amine typically involves the nucleophilic substitution of a fluorine atom on a quinoline ring. One common method includes the reaction of 5,7-difluoroquinoline with sodium methoxide in liquid ammonia at low temperatures (218–240 K), resulting in a mixture of 5-methoxy-7-fluoroquinoline and 5-fluoro-7-methoxyquinoline .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar nucleophilic substitution reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-5-methoxyquinolin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Fluoro-5-methoxyquinolin-3-amine is not fully elucidated, but it is believed to involve interactions with bacterial enzymes such as DNA gyrase and topoisomerase IV. These interactions stabilize a covalent enzyme-DNA complex, leading to the cleavage of DNA strands and subsequent bacterial cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their potent antibacterial activity .

Biological Activity

7-Fluoro-5-methoxyquinolin-3-amine is a fluorinated quinoline derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the compound's biological activity, mechanisms of action, and comparative analysis with similar compounds, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound features a fluorine atom and a methoxy group on the quinoline ring, which significantly influence its biological properties. The presence of these substituents enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are crucial for DNA replication and cell division. The compound stabilizes the enzyme-DNA complex, leading to DNA strand cleavage and subsequent bacterial cell death .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various pathogens. A study evaluated its effectiveness against Gram-positive and Gram-negative bacteria, yielding minimal inhibitory concentrations (MICs) that indicate potent antibacterial activity.

Pathogen MIC (µg/mL)
Staphylococcus aureus1.0
Escherichia coli2.0
Pseudomonas aeruginosa4.0
Streptococcus pyogenes2.5

These results suggest that the compound could serve as a potential therapeutic agent in treating bacterial infections .

Anticancer Activity

Research has also explored the anticancer potential of this compound. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines by inducing apoptosis and interfering with cell cycle progression. The specific mechanisms involve the modulation of signaling pathways associated with cell survival and proliferation.

Comparative Analysis with Similar Compounds

When compared to other fluorinated quinolines such as ciprofloxacin and levofloxacin, this compound exhibits unique biological activities due to its specific substitution pattern. This uniqueness can lead to enhanced efficacy against resistant bacterial strains.

Compound Target Enzyme Activity
This compoundDNA gyrase, Topoisomerase IVHigh
CiprofloxacinDNA gyraseModerate
LevofloxacinTopoisomerase IVModerate

The enhanced activity of this compound suggests it may be more effective against certain resistant strains .

Case Studies

  • In Vivo Efficacy Against MRSA : In a mouse model infected with Methicillin-resistant Staphylococcus aureus (MRSA), administration of this compound resulted in a significant reduction in bacterial load compared to untreated controls, indicating its potential for treating resistant infections .
  • Anticancer Effects on HeLa Cells : A study assessing the effects on HeLa cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity at low concentrations.

Properties

IUPAC Name

7-fluoro-5-methoxyquinolin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-14-10-3-6(11)2-9-8(10)4-7(12)5-13-9/h2-5H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLSVLZBDRXFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C=C(C=N2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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